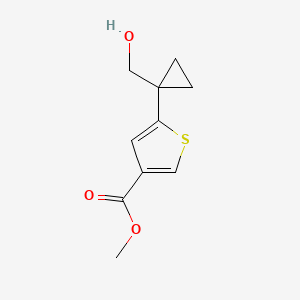
Methyl 5-(1-(hydroxymethyl)cyclopropyl)thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(1-(hydroxymethyl)cyclopropyl)thiophene-3-carboxylate is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(1-(hydroxymethyl)cyclopropyl)thiophene-3-carboxylate typically involves the cyclopropanation of a suitable thiophene precursor followed by esterification. One common method involves the reaction of thiophene-3-carboxylic acid with cyclopropylmethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl 5-(1-(hydroxymethyl)cyclopropyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in acetic acid.
Major Products
Oxidation: 5-(1-(Carboxymethyl)cyclopropyl)thiophene-3-carboxylic acid.
Reduction: 5-(1-(Hydroxymethyl)cyclopropyl)thiophene-3-methanol.
Substitution: 5-(1-(Hydroxymethyl)cyclopropyl)-2-bromothiophene-3-carboxylate.
科学的研究の応用
Methyl 5-(1-(hydroxymethyl)cyclopropyl)thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors and conductive polymers
Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its biological activity and potential as a biochemical tool.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with industrial relevance.
作用機序
The mechanism of action of Methyl 5-(1-(hydroxymethyl)cyclopropyl)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions, enhancing binding affinity.
類似化合物との比較
Similar Compounds
Methyl 5-(hydroxymethyl)thiophene-3-carboxylate: Lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.
Ethyl 5-(1-(hydroxymethyl)cyclopropyl)thiophene-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, which can influence its solubility and reactivity.
Methyl 5-(1-(hydroxymethyl)cyclopropyl)furan-3-carboxylate: Contains a furan ring instead of a thiophene ring, leading to different electronic properties and reactivity.
Uniqueness
Methyl 5-(1-(hydroxymethyl)cyclopropyl)thiophene-3-carboxylate is unique due to the presence of both a cyclopropyl group and a thiophene ring. The cyclopropyl group introduces strain and reactivity, while the thiophene ring provides aromatic stability and electronic properties. This combination makes the compound versatile for various applications in research and industry.
特性
分子式 |
C10H12O3S |
|---|---|
分子量 |
212.27 g/mol |
IUPAC名 |
methyl 5-[1-(hydroxymethyl)cyclopropyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C10H12O3S/c1-13-9(12)7-4-8(14-5-7)10(6-11)2-3-10/h4-5,11H,2-3,6H2,1H3 |
InChIキー |
VANNHNUFMUWOEY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CSC(=C1)C2(CC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



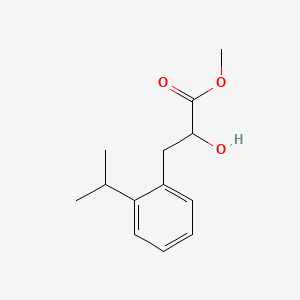
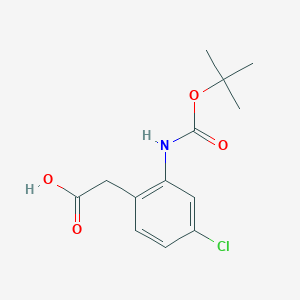
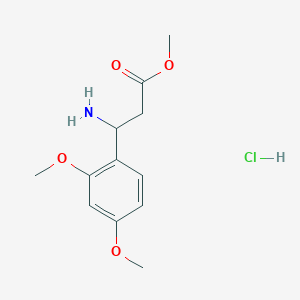

![1-[(1-Benzylpyrrolidin-2-YL)methyl]piperazine](/img/structure/B15319669.png)

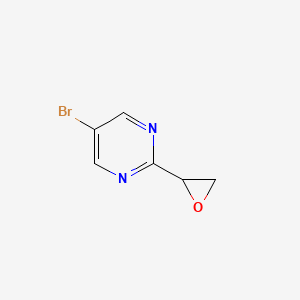
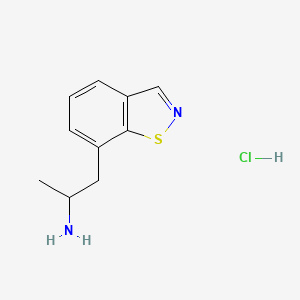
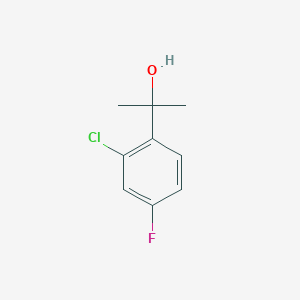
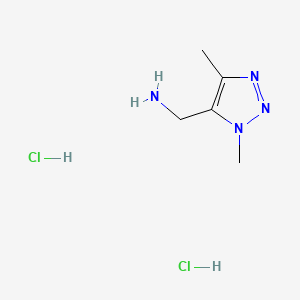
![5-(7-Azabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B15319699.png)

![2-[4-Fluoro-2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B15319718.png)
